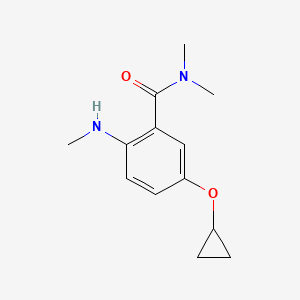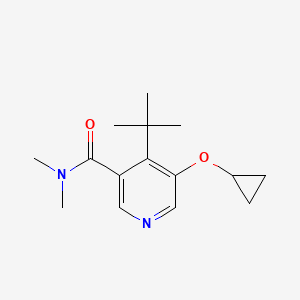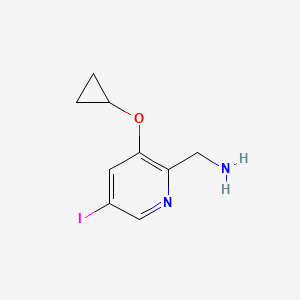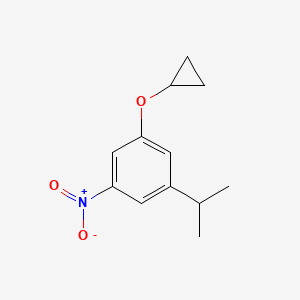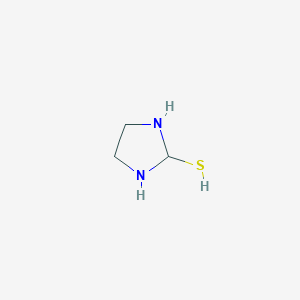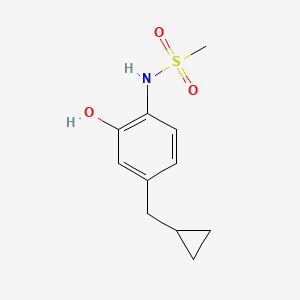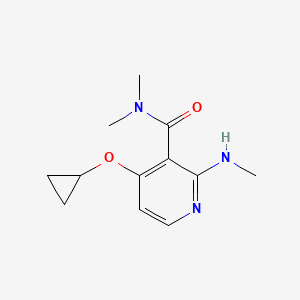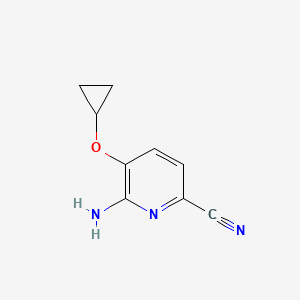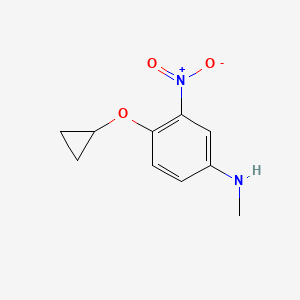
4-Cyclopropoxy-N-methyl-3-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropoxy-N-methyl-3-nitroaniline is an organic compound characterized by the presence of a cyclopropoxy group, a methyl group, and a nitro group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nitration of N-methylaniline to form N-methyl-3-nitroaniline, followed by the reaction with cyclopropyl alcohol under acidic conditions to introduce the cyclopropoxy group .
Industrial Production Methods
Industrial production of 4-Cyclopropoxy-N-methyl-3-nitroaniline may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-N-methyl-3-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The cyclopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Potassium permanganate, sulfuric acid.
Major Products Formed
Reduction: 4-Cyclopropoxy-N-methyl-3-aminoaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Oxidation: 4-Cyclopropoxy-N-methyl-3-nitrobenzoic acid.
Scientific Research Applications
4-Cyclopropoxy-N-methyl-3-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-N-methyl-3-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyclopropoxy group may enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
N-methyl-4-nitroaniline: Similar structure but lacks the cyclopropoxy group.
4-Cyclopropoxy-3-nitroaniline: Similar structure but lacks the methyl group.
4-Methyl-3-nitroaniline: Similar structure but lacks the cyclopropoxy group.
Uniqueness
4-Cyclopropoxy-N-methyl-3-nitroaniline is unique due to the presence of both the cyclopropoxy and methyl groups, which may confer distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C10H12N2O3 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
4-cyclopropyloxy-N-methyl-3-nitroaniline |
InChI |
InChI=1S/C10H12N2O3/c1-11-7-2-5-10(15-8-3-4-8)9(6-7)12(13)14/h2,5-6,8,11H,3-4H2,1H3 |
InChI Key |
LBQJBYXDVSWETJ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=C(C=C1)OC2CC2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(4-Chloro-3-nitrophenyl)hydrazinylidene]pentane-2,4-dione](/img/structure/B14817778.png)
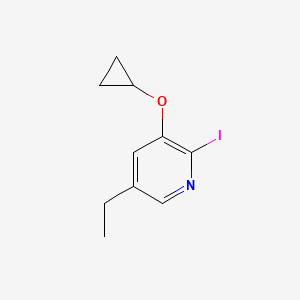
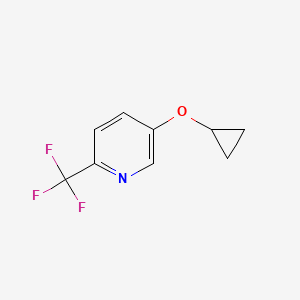
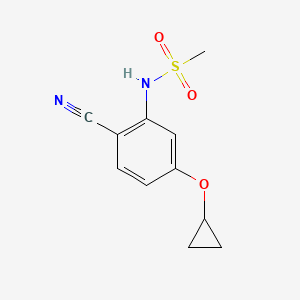
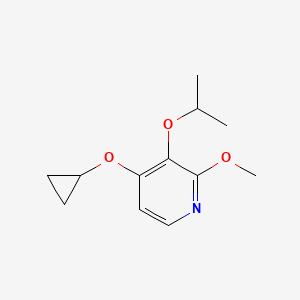
![N-benzyl-4-{(2E)-2-[(3-methylthiophen-2-yl)methylidene]hydrazinyl}-4-oxobutanamide](/img/structure/B14817831.png)
